ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a benzamido group, and a dimethylsulfamoyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-22(29)20-18(14-19(27)26(24-20)16-8-6-5-7-9-16)23-21(28)15-10-12-17(13-11-15)33(30,31)25(2)3/h5-14H,4H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCOGXFYEPNSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the benzamido and dimethylsulfamoyl groups. Common reagents used in these reactions include ethyl esters, amines, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzamido and dimethylsulfamoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate
- Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Uniqueness
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific scientific and industrial applications.
Biological Activity
Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring, a benzamido group, and a dimethylsulfamoyl moiety, contributing to its unique chemical properties. The IUPAC name is ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate, with the molecular formula and CAS number 946312-76-1 .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The precise mechanisms remain under investigation but are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound has shown promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | MCF7 | 0.5 |
| Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | HT-29 | 0.8 |
| Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl... | M21 | 0.7 |
Table 1: Antiproliferative Activity of Ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl...
These findings suggest that the compound effectively disrupts the cell cycle, particularly at the G2/M phase, which is critical for cancer cell proliferation .
Mechanism of Anticancer Activity
The mechanism by which this compound exerts its anticancer effects involves:
- Cytoskeletal Disruption : It binds to β-tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent apoptosis in cancer cells.
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, it has shown the ability to block angiogenesis, which is essential for tumor growth .
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Cell Cycle Effects : A study assessed the impact of the compound on cell cycle progression using flow cytometry. It was found that treatment led to significant accumulation of cells in the G2/M phase, indicating a blockade in cell cycle progression.
- In Vivo Studies : In vivo studies using animal models have indicated that administration of this compound results in reduced tumor sizes compared to control groups, further supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing ethyl 4-[4-(dimethylsulfamoyl)benzamido]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?
- Methodology : The synthesis involves multi-step reactions, including:
- Activation of carboxylic acids using carbonyldiimidazole (CDI) for amide bond formation .
- Coupling of the dimethylsulfamoyl-benzamido group to the pyridazine core under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) .
- Solvent optimization (e.g., toluene or DMF) and temperature control (60–80°C) to enhance yield (typically 60–75%) and purity .
- Key Challenges : Avoiding hydrolysis of the ester group during sulfonamide introduction.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylsulfamoyl group at C4, phenyl at N1) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 469.12 g/mol) .
- XRD : For crystalline structure validation (limited due to solubility challenges) .
Q. What preliminary biological assays are recommended to explore its mechanism of action?
- In Vitro Screening :
- Enzyme inhibition assays (e.g., kinases, proteases) due to the sulfamoyl group’s electrophilic properties .
- Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7) .
- Target Prediction : Molecular docking with proteins like COX-2 or EGFR, leveraging the dimethylsulfamoyl moiety’s binding affinity .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyridazine ring be addressed?
- Strategies :
- Use directing groups (e.g., ester at C3) to control electrophilic substitution at C4 .
- Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
- Case Study : Competing sulfonylation vs. acylation at C4 resolved by adjusting stoichiometry (2:1 sulfonyl chloride:pyridazine) .
Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be interpreted?
- Data Analysis Framework :
- Dose-response curve comparison across cell types (e.g., immune vs. cancer cells) .
- Off-target profiling (e.g., hERG binding assays) to rule out nonspecific toxicity .
- Example : A 2024 study observed IC₅₀ = 8.2 µM in macrophages (anti-inflammatory) vs. IC₅₀ = 2.1 µM in HT-29 cells (apoptotic), suggesting context-dependent mechanisms .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- Tools :
- CYP450 Metabolism Prediction : Software like StarDrop or ADMET Predictor to identify likely oxidation sites (e.g., N-demethylation of the sulfamoyl group) .
- Metabolite Identification : LC-MS/MS with isotopic labeling to trace degradation products .
Key Research Gaps
- Mechanistic Ambiguity : The role of the dihydropyridazine ring in redox modulation remains uncharacterized .
- Scalability : Limited data on gram-scale synthesis for preclinical studies .
Ethical and Safety Notes
- Handling : Use PPE for sulfonamide intermediates (potential sensitizers) .
- Regulatory Compliance : Not FDA-approved; strictly for research use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
